molecular formula C24H18N6O3 B4576963 Tris(benzoyl)melamin

Tris(benzoyl)melamin

Cat. No.: B4576963
M. Wt: 438.4 g/mol
InChI Key: HQUANQXUGDDCMT-UHFFFAOYSA-N
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Description

Tris(benzoyl)melamin is a chemical compound derived from melamine and benzoyl chloride It is known for its unique structure, which consists of a melamine core bonded to three benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Substitution and Condensation Reactions

Tris(benzoyl)melamine’s triazine core and benzoyl groups enable diverse reactivity:

Nucleophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:

Tris(benzoyl)melamine+R-NH2Triazine-amine derivatives+H2O\text{Tris(benzoyl)melamine} + \text{R-NH}_2 \rightarrow \text{Triazine-amine derivatives} + \text{H}_2\text{O}

Observed trends in melamine analogs ( ) :

  • Substitution occurs preferentially at the 2, 4, and 6 positions of the triazine ring.

  • Yields depend on steric hindrance from benzoyl groups (typically 70–90%).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify benzoyl substituents. For example:

Tris(benzoyl)melamine+Ar-B(OH)2Pd catalystTris(aryl-benzoyl)melamine\text{Tris(benzoyl)melamine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Tris(aryl-benzoyl)melamine}

Conditions from related systems ( ) :

CatalystLigandSolventTemperature
Pd(PPh₃)₄TBTA (triazolylamine)DMF/H₂O80°C

Multicomponent Reactions

Tris(benzoyl)melamine may act as a substrate in one-pot syntheses. For instance, in a three-component reaction with aldehydes and amines, it could form fused heterocycles (e.g., triazoloquinazolinones) via cyclocondensation ( ).

Representative data from melamine@TMG-catalyzed systems ( ) :

Aldehyde ComponentProduct Yield (%)Reaction Time (min)
4-Nitrobenzaldehyde975
4-Fluorobenzaldehyde995
4-Hydroxybenzaldehyde9120

Stability and Side Reactions

  • Hydrolysis : Benzoyl groups may hydrolyze under strongly acidic/basic conditions to regenerate melamine.

  • Thermal Degradation : Decomposition above 250°C, releasing CO₂ and benzophenone derivatives ( ).

Scientific Research Applications

Materials Science

TBM is utilized in the development of advanced materials due to its unique structural properties. Its ability to form stable complexes with various substrates makes it a candidate for high-performance polymers and coatings.

ApplicationDescription
Polymer Development TBM can enhance the thermal stability and mechanical properties of polymers when used as an additive.
Coatings Its stability and reactivity allow TBM to be incorporated into protective coatings, improving resistance to environmental factors.

Organic Synthesis

In organic chemistry, TBM serves as a precursor for synthesizing other complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable building block in synthetic pathways.

Reaction TypeExample
Cross-Coupling Reactions TBM can participate in reactions that form carbon-carbon bonds, expanding the library of available compounds for research.
Functionalization The benzoyl groups can undergo further modifications to create derivatives with tailored properties.

Biological and Medicinal Applications

Research indicates that TBM exhibits antibacterial activity against certain bacterial strains such as Bacillus cereus and Staphylococcus aureus. This suggests potential applications in medicinal chemistry as an antibacterial agent.

Case Study: Antibacterial Activity

  • Objective : To evaluate the efficacy of TBM against bacterial strains.
  • Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC) of TBM against selected bacteria.
  • Results : TBM demonstrated significant antibacterial activity, disrupting bacterial cell walls or interfering with metabolic pathways.

Interaction Studies

Studies focusing on the interactions of TBM with biological systems have revealed its behavior in various chemical environments. Techniques such as spectroscopy and chromatography are employed to elucidate these interactions.

TechniquePurpose
Spectroscopy To analyze the binding interactions between TBM and biological macromolecules.
Chromatography To separate and identify reaction products involving TBM.

Mechanism of Action

The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(benzoyl)melamin is unique due to its specific benzoyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and chemistry.

Properties

IUPAC Name

N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUANQXUGDDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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